molecular formula C7H5BrN2O B1446592 6-Bromoimidazo[1,2-a]pyridin-2-ol CAS No. 1506471-03-9

6-Bromoimidazo[1,2-a]pyridin-2-ol

Cat. No. B1446592
M. Wt: 213.03 g/mol
InChI Key: KAVQXCCNDPCXOW-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridin-2-ol is a compound used in organic syntheses and as pharmaceutical intermediates . It has a molecular formula of C7H5BrN2 and is slightly soluble in water .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Bromoimidazo[1,2-a]pyridin-2-ol, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .


Molecular Structure Analysis

The InChI key for 6-Bromoimidazo[1,2-a]pyridin-2-ol is KAVQXCCNDPCXOW-UHFFFAOYSA-N . The compound has a molecular weight of 213.03 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .


Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridin-2-ol appears as pale yellow crystals or powder . It has a melting point of 76.0-82.0°C . The compound is slightly soluble in water .

Scientific Research Applications

Pharmaceutical Industry and Drug Synthesis

6-Bromoimidazo[1,2-a]pyridin-2-ol and its derivatives play a significant role in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs). A notable application is in the palladium-catalyzed Suzuki–Miyaura borylation reactions, which are efficient for preparing various active agents. This process has been used to create dimerization products like [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. These derivatives have shown potential as anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For example, microwave-assisted direct palladium-catalyzed C-H alkenylation has been employed to create 3-alkenylimidazo[1,2-a]pyridines from bromoalkenes and imidazo[1,2-a]pyridines (Koubachi et al., 2008). Additionally, a one-pot synthesis method has been developed for 3-aminoimidazo[1,2-a]pyridines, leveraging the properties of the ionic liquid 1-butyl-3-methylimidazolium bromide (Shaabani, Soleimani, & Maleki, 2006).

Novel Synthesis Techniques

Innovative synthesis techniques using 6-Bromoimidazo[1,2-a]pyridin-2-ol have been explored, such as microwave-assisted one-pot synthesis for substituted 3-bromoimidazo[1,2-a]pyridines (Patil et al., 2014) and the synthesis of imidazo[1,2-a]pyridin-chromones via a microwave-assisted process (Kishore et al., 2015).

Pharmaceutical Applications

Specifically, 6-Bromoimidazo[1,2-a]pyridin-2-ol derivatives have shown promise in the field of pharmaceutical research. They have been used in the creation of various compounds with potential antibacterial properties (Althagafi & Abdel‐Latif, 2021) and in the synthesis of compounds with anti-hepatitis B virus activity (Chen et al., 2011).

Safety And Hazards

The compound is incompatible with strong oxidizing agents . It should be stored at room temperature . The safety information includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-6-9-7(11)4-10(6)3-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVQXCCNDPCXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyridin-2-ol

CAS RN

1506471-03-9
Record name 6-bromoimidazo[1,2-a]pyridin-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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